molecular formula C19H22N4O4 B3020052 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034447-10-2

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B3020052
CAS No.: 2034447-10-2
M. Wt: 370.409
InChI Key: GWRIDKALMXGCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a methanone group, which is further connected to a pyrrolidinyl moiety substituted with a 6-(dimethylamino)pyridazin-3-yloxy chain. Its structure combines aromatic, heterocyclic, and amine-functionalized components, making it a candidate for agrochemical or pharmaceutical applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-22(2)17-7-8-18(21-20-17)26-13-9-10-23(11-13)19(24)16-12-25-14-5-3-4-6-15(14)27-16/h3-8,13,16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRIDKALMXGCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H20N4O3\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3

Key Features:

  • Dihydrobenzo[b][1,4]dioxin core: Imparts unique electronic properties and potential interactions with biological targets.
  • Pyrrolidine and pyridazine moieties: These groups are often associated with biological activity, particularly in receptor binding and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell signaling pathways, particularly those associated with cancer proliferation.
  • Receptor Modulation: It can act as a ligand for various receptors, influencing cellular responses such as apoptosis and proliferation.
  • Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

In Vitro Studies

Recent research has demonstrated the following biological activities:

Activity TypeObserved EffectReference
EGFR InhibitionIC50 values of 11.64 nM (wild-type)
Cytotoxicity on A549 CellsIC50 = 18.09 µM
Antiproliferative EffectsStrong inhibition in NSCLC cell lines

Case Studies

  • EGFR Inhibition Study:
    • A study evaluated the compound's efficacy against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The results indicated a potent inhibitory effect on both wild-type and mutant forms of EGFR, suggesting its potential as a therapeutic agent for non-small cell lung cancer (NSCLC) .
  • Cytotoxicity Assessment:
    • The compound was tested on various cancer cell lines, including A549 (lung cancer) and H1975 (EGFR mutant). It exhibited significant cytotoxic effects, with lower IC50 values than established drugs like erlotinib . This suggests that it could be a viable alternative or complement to existing therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar structures:

Compound NameStructure TypeNotable Activity
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanoneSimilar core with piperazineModerate cytotoxicity
N-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl derivativesVariants with different substituentsVariable activity

The presence of different substituents significantly alters the biological activity profile of these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues:

Compound Name / ID Key Structural Features Molecular Weight Biological Activity/Application Evidence Reference
Target Compound Dihydrobenzodioxin + pyrrolidinyl-pyridazinyl methanone ~391.46* Potential HPPD inhibition (inferred from analogs)
Aryl-naphthyl methanone derivatives (e.g., compound 3h) Naphthyl + aryl methanone Not specified Herbicidal activity (post-emergence application)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone Dihydrobenzodioxin + triazolopyridinyl-thioethanone 369.40 No activity data (research use only)
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Dihydrobenzodioxin + pyridinone-carbonitrile 283.27 Herbicidal intermediates (synonym listed)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone Dihydrobenzodioxin + azetidinyl-pyrazinyl methanone 312.32 No activity data (structural analog)
Piperidinyl-trifluoromethylpyridinyl-piperazinyl methanone Dihydrobenzodioxin + piperidinyl-piperazinyl-trifluoromethylpyridinyl methanone 528.45 No activity data (high molecular weight)

Note: *Estimated based on molecular formula (C₂₂H₂₅N₅O₄).

Key Comparisons:

Scaffold Diversity: The target compound shares the dihydrobenzodioxin-methanone core with compounds in , but its pyrrolidinyl-pyridazinyl chain distinguishes it from triazolopyridinyl () or pyrazinyl () analogs. This variation influences steric and electronic interactions with target enzymes like HPPD .

Bioactivity: Aryl-naphthyl methanones () exhibit herbicidal activity via HPPD inhibition, suggesting that the target compound’s pyridazinyl group (a known pharmacophore in agrochemicals) may enhance binding affinity.

Physicochemical Properties :

  • The target compound’s molecular weight (~391.46) is intermediate compared to smaller analogs (e.g., 283.27 in ) and larger derivatives (528.45 in ). This balance may optimize bioavailability and target engagement.

Synthetic Routes :

  • Friedel-Crafts acylation and alkylation (used in ) are plausible methods for synthesizing the target compound, similar to other dihydrobenzodioxin derivatives .

Research Findings and Implications

  • Herbicidal Potential: The pyridazinyl moiety in the target compound mirrors structural elements in known HPPD inhibitors (), suggesting utility in herbicide development. Molecular docking studies (as performed for compound 3h in ) are recommended to validate target binding.
  • The dimethylamino group may enhance solubility compared to trifluoromethyl substituents ().
  • Limitations: Limited data on the target compound’s stability, toxicity, and field efficacy necessitate further profiling.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how can purity be ensured during synthesis?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling of the dihydrobenzo[dioxin] moiety with functionalized pyrrolidine intermediates. For example, a one-pot two-step reaction (similar to ) using nucleophilic substitution or amidation steps. Purification typically involves column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization. Purity validation requires HPLC (>95%) and consistent melting point analysis (e.g., 215–217°C as in ). Yield optimization may require adjusting stoichiometry or catalysts like calcium hydroxide () .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., dihydrodioxin protons at δ 4.2–4.5 ppm) and carbon shifts (e.g., carbonyl carbons ~170 ppm) ().
  • HRMS : Confirm molecular weight (e.g., 476.5 g/mol in ) with <2 ppm error.
  • IR : Identify carbonyl (1650–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches. Cross-referencing with computational predictions (DFT) ensures accuracy .

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from conformational isomerism or solvent effects. Use deuterated solvents (DMSO-d6, CDCl3) for consistency. Compare experimental data with simulated spectra from software like ACD/Labs or literature analogs (e.g., ’s X-ray data for rigid analogs). Repeating experiments under controlled conditions (temperature, concentration) resolves ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Temperature : Higher temps (60–80°C) may accelerate coupling but risk side reactions ().
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl2) for heterocyclic coupling.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrrolidine intermediates.
  • Monitoring : Use TLC or in-situ IR to track reaction progress. Design a Doehlert matrix for multi-variable optimization .

Q. What computational strategies predict the compound’s bioactivity or binding modes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the dimethylaminopyridazinyl group’s hydrogen-bonding potential.
  • MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, AMBER).
  • QSAR : Corrogate substituent effects (e.g., dihydrodioxin vs. benzene rings) using datasets from analogs ( ) .

Q. How can analogs be designed to enhance metabolic stability or solubility?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the pyrrolidine oxygen with sulfur (improved lipophilicity) or introduce polar groups (e.g., -OH, -SO3H) on the pyridazine ring.
  • Prodrug Strategies : Esterify carbonyl groups for enhanced bioavailability.
  • Crystallography : Use single-crystal X-ray (as in ) to guide steric modifications .

Q. What experimental approaches assess environmental persistence or toxicity?

  • Methodological Answer :

  • Fate Studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems.
  • Ecotoxicology : Conduct Daphnia magna or algae growth inhibition assays ( ).
  • Metabolite Profiling : LC-MS/MS identifies transformation products (e.g., oxidative cleavage of dihydrodioxin) .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalysts) for pyrrolidine ring formation.
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H.
  • Circular Dichroism : Confirm absolute configuration ( ’s XRD as reference) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.